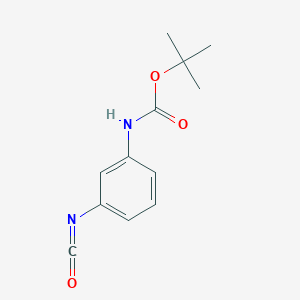
tert-Butyl (3-isocyanatophenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (3-isocyanatophenyl)carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an isocyanate group, and a phenyl ring. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-isocyanatophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-isocyanatophenyl derivatives. One common method is the Curtius rearrangement, where an acyl azide intermediate is formed from a carboxylic acid and di-tert-butyl dicarbonate. This intermediate undergoes rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, leading to the formation of the isocyanate derivative .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (3-isocyanatophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of ureas and carbamates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (3-isocyanatophenyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a probe to investigate the activity of enzymes that interact with carbamate groups.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of bioactive molecules. It is also used in the design of enzyme inhibitors.
Industry: In the industrial sector, this compound is used in the production of polymers and coatings. It acts as a cross-linking agent and stabilizer in various formulations .
Mécanisme D'action
The mechanism of action of tert-Butyl (3-isocyanatophenyl)carbamate involves its interaction with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the phenyl and isocyanate groups.
Phenyl isocyanate: Contains the isocyanate group but lacks the tert-butyl carbamate structure.
N-Boc-protected anilines: Similar in structure but used primarily as protecting groups in peptide synthesis.
Uniqueness: tert-Butyl (3-isocyanatophenyl)carbamate is unique due to its combination of a tert-butyl group, a phenyl ring, and an isocyanate group. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C12H14N2O3 |
|---|---|
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
tert-butyl N-(3-isocyanatophenyl)carbamate |
InChI |
InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-4-5-9(7-10)13-8-15/h4-7H,1-3H3,(H,14,16) |
Clé InChI |
IXWWBXWFZOBXFJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)N=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


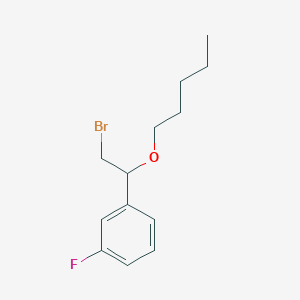


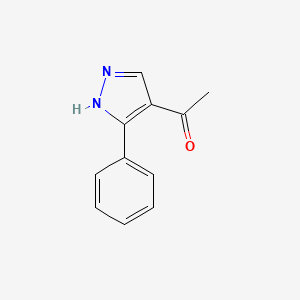
![{1-[2-Chloro-5-(trifluoromethyl)pyridin-3-yl]cyclopentyl}methanamine](/img/structure/B13542608.png)
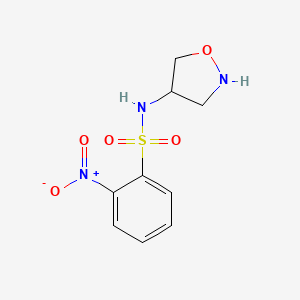
![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
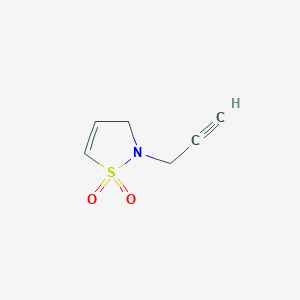
![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B13542631.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)
